molecular formula C4H9F3O3Si B15377211 Silane, trimethoxy(trifluoromethyl)- CAS No. 109111-32-2

Silane, trimethoxy(trifluoromethyl)-

Cat. No.: B15377211
CAS No.: 109111-32-2
M. Wt: 190.19 g/mol
InChI Key: ORVBHOQTQDOUIW-UHFFFAOYSA-N
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Description

These compounds are organosilanes characterized by three methoxy (–OCH₃) groups bonded to a silicon atom and a fluorinated organic substituent. Such silanes are widely used as surface modifiers, coupling agents, or precursors for hydrophobic coatings due to the synergistic effects of silicon’s reactivity and fluorine’s electronegativity and stability .

Properties

CAS No.

109111-32-2

Molecular Formula

C4H9F3O3Si

Molecular Weight

190.19 g/mol

IUPAC Name

trimethoxy(trifluoromethyl)silane

InChI

InChI=1S/C4H9F3O3Si/c1-8-11(9-2,10-3)4(5,6)7/h1-3H3

InChI Key

ORVBHOQTQDOUIW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(F)(F)F)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between "Silane, trimethoxy(trifluoromethyl)-" analogs and related organosilanes:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Structure Key Applications
Trimethoxy[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]silane (676269-65-1) C₉H₁₃O₃F₉Si 368.27 Branched fluorinated alkyl Hydrophobic coatings, surface modification
Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane (85857-16-5) C₁₁H₁₃O₃F₁₃Si 480.30 Linear perfluorinated alkyl Water-repellent materials, nano-composites
Trimethoxy(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-nonenyl)silane (145918-14-5) C₁₂H₁₃O₃F₁₃Si 480.295 Longer fluorinated nonenyl chain Polymer additives, surfactants
Trimethoxy(octyl)silane (3069-40-7) C₁₁H₂₆O₃Si 234.40 Non-fluorinated octyl General surface energy reduction
Dichloromethyl[4-(trifluoromethyl)phenyl]silane (339-57-1) C₈H₇Cl₂F₃Si 275.13 Chlorinated phenyl + trifluoromethyl Reactive intermediates
Key Observations:
  • Fluorination Impact: Compounds with longer perfluorinated chains (e.g., ) exhibit higher molecular weights and enhanced hydrophobicity compared to non-fluorinated analogs like Trimethoxy(octyl)silane .
  • Substituent Geometry : Branched fluorinated substituents (e.g., ) may improve thermal stability and reduce steric hindrance during hydrolysis compared to linear chains .
  • Reactivity : Dichloromethyl derivatives (e.g., ) hydrolyze faster than methoxy-substituted silanes due to the higher electrophilicity of chlorine .

Functional and Application Differences

Hydrophobicity and Surface Energy
  • Fluorinated silanes (e.g., ) achieve ultra-low surface energies (≤10 mN/m), making them superior for anti-fouling or self-cleaning coatings. Non-fluorinated Trimethoxy(octyl)silane reduces surface energy but to a lesser extent (~20 mN/m) .
  • The trifluoromethyl group in branched analogs () balances hydrophobicity and synthetic accessibility compared to fully perfluorinated chains (), which are costlier but more chemically inert.
Thermal and Chemical Stability
  • Perfluorinated silanes () exhibit exceptional thermal stability (decomposition >300°C) due to strong C–F bonds. Non-fluorinated analogs degrade at lower temperatures (~150–200°C) .
  • Branched fluorinated silanes () show moderate stability but better compatibility with organic polymers than linear perfluorinated chains.

Research Findings and Industrial Use

  • Hybrid Nanoparticles: Fluorinated silanes are incorporated into hybrid nanoparticles to impart oil- or water-repellency. For example, sequential addition of Trimethoxy(octadecyl)silane (ODTMSi) followed by fluorinated silanes enhances multi-functional coatings .
  • Polymer Composites : Longer perfluorinated chains (e.g., ) improve compatibility with fluoropolymers like PTFE, reducing phase separation in composites .

Q & A

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of Silane, trimethoxy(trifluoromethyl)- in cross-coupling reactions?

  • Methodological Answer : The strong electron-withdrawing nature of -CF3_3 enhances electrophilicity at silicon, facilitating nucleophilic substitution. Comparative studies with methyl- or phenyl-substituted silanes can isolate electronic effects. Computational modeling (DFT) may predict reaction barriers and transition states .

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